1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid
Description
The compound 1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid features a quinoxaline core substituted with a piperidine-4-carboxylic acid moiety and a 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylamino group. Quinoxaline derivatives are known for diverse biological activities, including kinase inhibition and antibacterial properties, while the piperidine-carboxylic acid group enhances solubility and modulates pharmacokinetics . The ethoxycarbonyl and thiophene substituents may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H26N4O4S/c1-4-31-23(30)18-13(2)14(3)32-21(18)26-19-20(25-17-8-6-5-7-16(17)24-19)27-11-9-15(10-12-27)22(28)29/h5-8,15H,4,9-12H2,1-3H3,(H,24,26)(H,28,29) |
InChI Key |
GQVFFWVWRATBMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling and Functionalization: The final steps involve coupling the synthesized fragments and introducing the ethoxycarbonyl group under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoxaline vs. Quinoline Derivatives
The target compound’s quinoxaline core differentiates it from quinolines, such as 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (). Key distinctions include:
- Substituent Effects : The fluorine atom in ’s compound (J = 12 Hz for C5-H) suggests enhanced antibacterial activity, whereas the target’s dimethylthiophene may improve selectivity for kinase targets .
Table 1: Comparative Physicochemical Properties
Piperidine Substituent Variations
The piperidine-4-carboxylic acid group in the target compound contrasts with 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid () and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ():
- Positional Isomerism : Piperidine-4-carboxylic acid (target, ) vs. piperidine-3-carboxylic acid () alters conformational flexibility. The 4-position may favor planar interactions with enzyme active sites .
- Ethoxycarbonyl Group : ’s compound (Log S = -1.5) suggests this group reduces solubility but improves metabolic stability by resisting CYP450 oxidation .
Table 2: Piperidine Derivatives Comparison
Thiophene-Containing Analogues
The dimethylthiophene substituent in the target compound is structurally distinct from the 3-methylthiophene in ’s 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid :
Quinoxaline-Piperidine Hybrids
Compounds like 1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid () share the quinoxaline-piperidine scaffold but differ in substituents:
- 3-Oxo Group: ’s 3-oxo-quinoxaline may enhance hydrogen bonding but reduce aromatic stability compared to the target’s amino-substituted quinoxaline .
- Biological Implications : The methylbenzyl group in could improve blood-brain barrier (BBB) penetration, whereas the target’s thiophene may limit CNS activity due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
